An In-Depth Technical Guide to 2-Chloro-4-pyrrol-1-yl-benzoic acid
An In-Depth Technical Guide to 2-Chloro-4-pyrrol-1-yl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Unknown
This technical guide delves into the chemical landscape of 2-Chloro-4-pyrrol-1-yl-benzoic acid (CAS Number: 232275-65-9), a molecule of interest within the broader class of pyrrole-substituted benzoic acid derivatives. It is imperative to state at the outset that publicly available, peer-reviewed data specifically for this compound is limited. Consequently, this guide adopts a dual approach: presenting the confirmed information where available, and leveraging established principles of medicinal and synthetic chemistry to infer potential properties, synthetic routes, and biological activities based on structurally related analogs. This document is therefore intended not as a definitive compilation of established facts, but as a scientifically grounded starting point for researchers and drug development professionals looking to explore the potential of this and similar chemical entities.
Molecular Profile and Physicochemical Characteristics
2-Chloro-4-pyrrol-1-yl-benzoic acid is a small molecule featuring a benzoic acid core, substituted with a chlorine atom at the 2-position and a pyrrole ring at the 4-position. This unique arrangement of functional groups is anticipated to bestow upon it specific electronic and steric properties that influence its chemical reactivity and biological interactions.
Structural and General Properties
| Property | Value/Information | Source/Method |
| CAS Number | 232275-65-9 | [1] |
| Molecular Formula | C₁₁H₈ClNO₂ | |
| Molecular Weight | 221.64 g/mol | [2] |
| IUPAC Name | 2-Chloro-4-(1H-pyrrol-1-yl)benzoic acid | |
| Appearance | Not specified in available literature. Likely a solid at room temperature. |
Predicted Physicochemical Data
In the absence of comprehensive experimental data, computational models provide valuable estimations of a molecule's physicochemical properties, which are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa (acidic) | ~3.5 - 4.5 (Carboxylic Acid) | Influences ionization state at physiological pH, affecting solubility and cell membrane permeability. |
| LogP | ~2.5 - 3.0 | A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties. |
| Solubility | Sparingly soluble in water; likely soluble in organic solvents such as DMSO, DMF, and alcohols. | Critical for formulation and in vitro assay design. |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | [2] |
| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and the pyrrole nitrogen) | [2] |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway: The Paal-Knorr Approach
The Paal-Knorr synthesis is a robust method for constructing pyrrole rings. In the context of our target molecule, this would likely involve the condensation of 4-amino-2-chlorobenzoic acid with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, under acidic conditions.
Caption: Proposed Paal-Knorr synthesis of 2-Chloro-4-pyrrol-1-yl-benzoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2-chlorobenzoic acid in a suitable solvent, such as glacial acetic acid.
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Reagent Addition: Add a stoichiometric equivalent of 2,5-dimethoxytetrahydrofuran to the solution.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Workup: Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Characterization and Analytical Methods
The identity and purity of the synthesized 2-Chloro-4-pyrrol-1-yl-benzoic acid would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-Cl bond.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Caption: Hypothesized mechanism of action and potential biological effects.
Safety and Handling
While specific toxicity data for 2-Chloro-4-pyrrol-1-yl-benzoic acid is unavailable, information for a structurally similar compound, 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid, provides some guidance on potential hazards. [2]
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GHS Hazard Statements (for a similar compound):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Based on these classifications for a related molecule, standard laboratory safety precautions should be strictly followed when handling 2-Chloro-4-pyrrol-1-yl-benzoic acid. These include:
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Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoiding inhalation of dust or fumes.
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Preventing contact with skin and eyes.
Future Directions and Research Opportunities
The limited availability of data for 2-Chloro-4-pyrrol-1-yl-benzoic acid presents a clear opportunity for further research. Key areas for investigation include:
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Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with comprehensive characterization data, would be of great value to the scientific community.
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In Vitro Biological Screening: A broad-based screening of the compound against a panel of cancer cell lines, microbial strains, and key enzymes would help to elucidate its biological activity profile.
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Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogs, with modifications to the substitution pattern on both the benzoic acid and pyrrole rings, would provide valuable insights into the structural requirements for biological activity.
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Computational Modeling and Docking Studies: In silico studies could help to identify potential biological targets and guide the design of future experiments.
Conclusion
2-Chloro-4-pyrrol-1-yl-benzoic acid represents a chemical entity with untapped potential. While a comprehensive experimental profile is yet to be established, its structural features, situated at the intersection of known bioactive scaffolds, make it a compelling target for further investigation in drug discovery and medicinal chemistry. This guide has aimed to provide a foundational understanding of this molecule, drawing upon established chemical principles and data from related compounds, to serve as a catalyst for future research endeavors.
References
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Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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2-chloro-5-(1H-pyrrol-1-yl)benzoic acid | C11H8ClNO2 | CID 771122 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
- US5008448A - Preparation of 2-(chloro, bromo or nitro)-4-(alkyl-sulfonyl)benzoic acids and intermediates - Google Patents. (n.d.).
- WO2003009841A1 - Novel pyrroles having hypolipidemic hypocholeseremic activities, process for their preparation and pharmaceutical compositions containing them and their use in medicine - Google Patents. (n.d.).
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(PDF) 2-(4-Chlorobenzoyl)benzoic acid - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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PREPARATION OF 2-\CHLORO, BROMO OR NITRO-4-\ALKYLSULFONYL\BENZOIC ACIDS AND INTERMEDIATES - Googleapis.com. (n.d.). Retrieved January 23, 2026, from [Link]
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Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (n.d.). Retrieved January 23, 2026, from [Link]
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2-Chloro-4-pyrrol-1-yl-benzoic acid · Catalog No: 019478 · CAS: 232275-65-9 · MDL: MFCD07186318. (n.d.). Retrieved January 23, 2026, from [Link]
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Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD-. (n.d.). Retrieved January 23, 2026, from [Link]
